GPR109a Partial Agonist: MK-0354 (3-Tetrazolyl Derivative) Demonstrates Subtype Selectivity vs. Full Agonist Nicotinic Acid
The 3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole derivative (MK-0354), synthesized from the parent cyclopenta[c]pyrazole scaffold, demonstrates partial agonism at GPR109a with EC₅₀ values of 1.65 μM (human) and 1.08 μM (mouse), exhibiting approximately 60-70% efficacy relative to the full agonist nicotinic acid while showing no activation of the closely related GPR109b receptor at concentrations up to 100 μM . In contrast, nicotinic acid, a structurally distinct full agonist, activates both GPR109a and GPR109b and induces vasodilation and flushing at therapeutic doses . This partial agonist profile enables antilipolytic activity without the dose-limiting flushing side effect characteristic of full GPR109a agonists [1].
| Evidence Dimension | GPR109a receptor activation (EC₅₀) and subtype selectivity |
|---|---|
| Target Compound Data | hGPR109a EC₅₀ = 1.65 μM; mGPR109a EC₅₀ = 1.08 μM; GPR109b activation = none at ≤100 μM |
| Comparator Or Baseline | Nicotinic acid (full agonist): activates both GPR109a and GPR109b; induces flushing |
| Quantified Difference | Target compound shows ~60-70% efficacy vs. nicotinic acid; zero GPR109b activation vs. nicotinic acid's dual activation |
| Conditions | cAMP accumulation assay; GTPγS binding assay |
Why This Matters
The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold enables partial agonism with subtype selectivity unattainable with nicotinic acid, directly translating to an improved in vivo therapeutic window with antilipolytic efficacy preserved but vasodilatory side effects eliminated.
- [1] BindingDB Entry BDBM50273099. MK-0354 (CHEMBL456145): GPR109a agonist activity data. EC₅₀ = 1.08 μM (mouse GPR109a, cAMP assay). View Source
